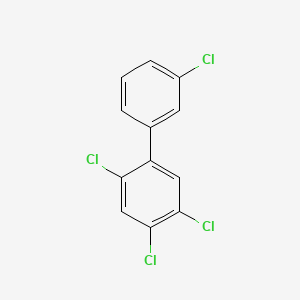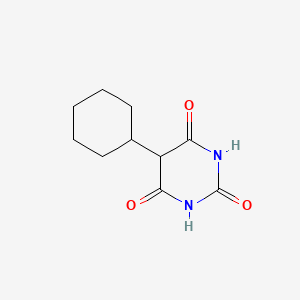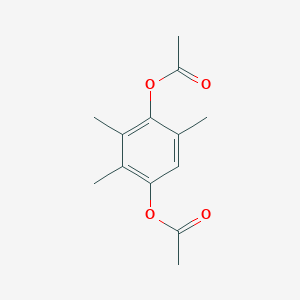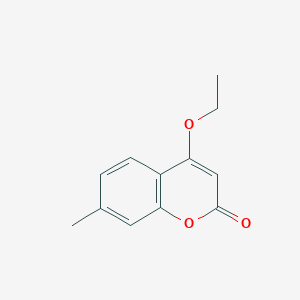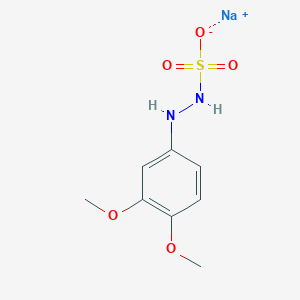
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate
概要
説明
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate is a chemical compound with the molecular formula C8H11N2NaO5S and a molecular weight of 270.24 g/mol. This compound is known for its unique chemical structure, which includes a hydrazine group attached to a sulfonate group, making it a versatile compound in various chemical reactions and applications.
準備方法
The synthesis of Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate typically involves the reaction of 3,4-dimethoxyphenylhydrazine with sodium sulfonate under specific conditions. The reaction is usually carried out in an aqueous medium, with the temperature and pH carefully controlled to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
化学反応の分析
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
科学的研究の応用
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
類似化合物との比較
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate can be compared with other similar compounds, such as:
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-phosphate: Contains a phosphate group instead of a sulfonate group.
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfate: Similar but with a sulfate group. The uniqueness of this compound lies in its specific sulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
sodium;N-(3,4-dimethoxyanilino)sulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S.Na/c1-14-7-4-3-6(5-8(7)15-2)9-10-16(11,12)13;/h3-5,9-10H,1-2H3,(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVJVPCFOJVUKZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NNS(=O)(=O)[O-])OC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635666 | |
| Record name | Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84292-93-3 | |
| Record name | Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


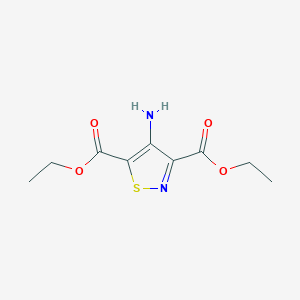
![2-[(Carboxycarbonothioyl)amino]anisole](/img/structure/B3031818.png)
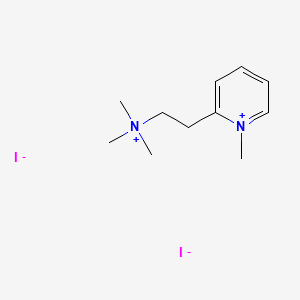
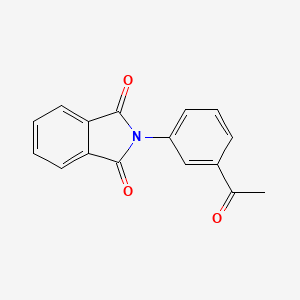

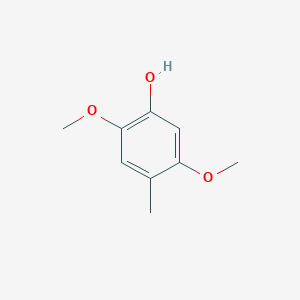
![1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole](/img/structure/B3031824.png)

